molecular formula C18H22BrN5S B10945467 5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol

5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10945467
M. Wt: 420.4 g/mol
InChI Key: NHAHCNGKOILQBP-UHFFFAOYSA-N
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Description

5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of pyrazole, triazole, and hydrosulfide groups

Properties

Molecular Formula

C18H22BrN5S

Molecular Weight

420.4 g/mol

IUPAC Name

3-[1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H22BrN5S/c1-5-14-8-6-7-9-15(14)24-17(20-21-18(24)25)11(2)10-23-13(4)16(19)12(3)22-23/h6-9,11H,5,10H2,1-4H3,(H,21,25)

InChI Key

NHAHCNGKOILQBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=NNC2=S)C(C)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the hydrosulfide group.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.

    Preparation of Triazole Intermediate: The triazole ring is typically formed via a cyclization reaction involving hydrazine derivatives and ethylphenyl precursors.

    Coupling Reaction: The pyrazole and triazole intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine substituent or the triazole ring, potentially leading to dehalogenation or ring reduction.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Dehalogenated Derivatives: Resulting from reduction reactions.

    Substituted Pyrazoles: Produced through nucleophilic substitution.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalytic systems.

    Synthetic Intermediates: Used as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structural features.

    Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for drug development.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The hydrosulfide group may also play a role in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOLE: Shares the triazole core but lacks the pyrazole and hydrosulfide groups.

    3,5-DIMETHYL-1H-PYRAZOLE: Contains the pyrazole ring but does not have the triazole or hydrosulfide functionalities.

    5-(4-BROMO-1H-PYRAZOL-1-YL)-1,2,4-TRIAZOLE: Combines the pyrazole and triazole rings but lacks the ethylphenyl and hydrosulfide groups.

Uniqueness

The uniqueness of 5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of pyrazole, triazole, and hydrosulfide groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler analogs.

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